

# Commercial Suppliers and Technical Guide for (R)-(+)-Celiprolol-d9 Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-(+)-Celiprolol-d9 Hydrochloride

Cat. No.: B590290

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For researchers, scientists, and drug development professionals requiring **(R)-(+)-Celiprolol-d9 Hydrochloride**, a deuterated analog of the selective  $\beta_1$ -adrenergic antagonist, several commercial suppliers offer this stable isotope-labeled compound. This guide provides an in-depth overview of available suppliers, their product specifications, relevant experimental protocols, and the key signaling pathways of Celiprolol.

## Commercial Supplier Overview

**(R)-(+)-Celiprolol-d9 Hydrochloride** is available from a number of specialized chemical suppliers. The following tables summarize the key quantitative data for the products offered. It is important to note the discrepancy in the reported CAS numbers among suppliers, which researchers should verify based on their specific needs and by consulting the suppliers' documentation.

## Supplier and Product Identification

Supplier	Product Name	Catalog Number	CAS Number
LGC Standards (Toronto Research Chemicals)	(R)-(+)-Celiprolol-d9 Hydrochloride	TRC-C254492	1330045-90-3[1][2][3]
Santa Cruz Biotechnology, Inc.	Celiprolol-d9 Hydrochloride	-	-
VIVAN Life Sciences	Celiprolol-d9 Hydrochloride	VLCS-00538	1215535-20-8[4]
Omsynth Lifesciences Pvt. Ltd.	(R)-(+)-Celiprolol-d9 Hydrochloride	OM_2818	1330045-90-3[5]
Pharmaffiliates	Celiprolol-d9 Hydrochloride	PA STI 088085	1215535-20-8[4]
MedChemExpress	(R)-(+)-Celiprolol-d9 hydrochloride	-	-

## Product Specifications

Supplier	Molecular Formula	Molecular Weight ( g/mol )	Purity	Available Quantities
LGC Standards (Toronto Research Chemicals)	C <sub>20</sub> H <sub>24</sub> D <sub>9</sub> N <sub>3</sub> O <sub>4</sub> • HCl	425.02[1]	-	1 mg, 5 mg, 10 mg[1][2]
Santa Cruz Biotechnology, Inc.	C <sub>20</sub> H <sub>25</sub> D <sub>9</sub> ClN <sub>3</sub> O <sub>4</sub>	425.01	-	-
VIVAN Life Sciences	C <sub>20</sub> H <sub>25</sub> D <sub>9</sub> ClN <sub>3</sub> O <sub>4</sub>	425.01	-	-
Omsynth Lifesciences Pvt. Ltd.	C <sub>20</sub> H <sub>25</sub> D <sub>9</sub> ClN <sub>3</sub> O <sub>4</sub>	425.01	98.85%[5]	-
Pharmaffiliates	C <sub>20</sub> H <sub>25</sub> D <sub>9</sub> ClN <sub>3</sub> O <sub>4</sub>	425.01	-	-
MedChemExpress	-	-	-	-

## Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **(R)-(+)-Celiprolol-d9 Hydrochloride** are not readily available in the public domain, methodologies for the non-deuterated parent compound, Celiprolol Hydrochloride, can be adapted. The introduction of deuterium is typically achieved by using deuterated starting materials in the synthesis process.

## Representative Synthesis of Celiprolol Hydrochloride

An improved synthesis method for Celiprolol Hydrochloride has been reported, which could be adapted for the deuterated analog by utilizing a deuterated starting material. The general steps involve:

- **Synthesis of a Key Intermediate:** The synthesis often starts from a simpler aromatic compound, such as 4-chloronitrobenzene.
- **Introduction of the Side Chain:** A crucial step is the Williamson etherification with epichlorohydrin, followed by the opening of the epoxide ring with a deuterated tert-butylamine (tert-butylamine-d9).
- **Formation of the Urea Moiety:** The final steps involve the formation of the diethylurea group on the aromatic ring.
- **Salt Formation:** The final product is converted to the hydrochloride salt.

A detailed synthesis can be found in the work by Jia et al. (2011), which describes an improved and environmentally friendly route suitable for industrial applications.<sup>[6]</sup>

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of **(R)-(+)-Celiprolol-d9 Hydrochloride** in biological matrices or pharmaceutical formulations can be determined using HPLC.

- **Objective:** To separate and quantify **(R)-(+)-Celiprolol-d9 Hydrochloride**.
- **Instrumentation:** A standard HPLC system equipped with a UV or fluorescence detector.
- **Column:** A C18 reversed-phase column is commonly used. For enantiomeric separation, a chiral stationary phase, such as cellulose tris(3,5-dichlorophenyl carbamate) (Chiralpak IC), is necessary.<sup>[7]</sup>
- **Mobile Phase:** A typical mobile phase for reversed-phase chromatography consists of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent like methanol or acetonitrile.<sup>[8]</sup> For chiral separations, a mixture of n-hexane, ethanol, and a modifier like triethylamine may be employed.<sup>[7]</sup>
- **Detection:** UV detection is often performed at a wavelength of approximately 237 nm.<sup>[8]</sup> Fluorescence detection can offer higher sensitivity.

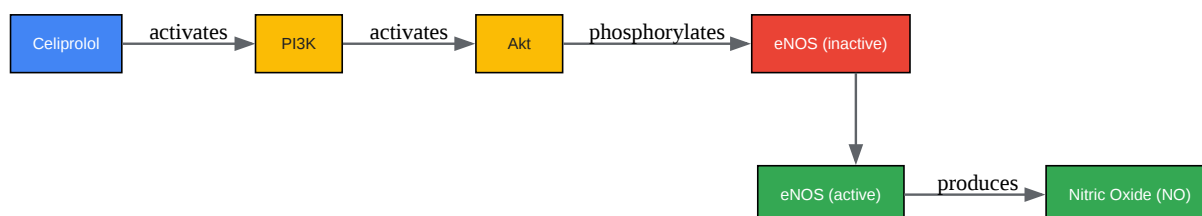
- **Sample Preparation:** For biological samples like plasma or urine, a liquid-liquid extraction or solid-phase extraction is typically required to isolate the analyte from the matrix.
- **Quantification:** A calibration curve is constructed using standards of known concentrations to quantify the amount of the analyte in the sample.

## Signaling Pathways of Celiprolol

Celiprolol is not only a selective  $\beta$ 1-adrenergic antagonist but also exhibits partial  $\beta$ 2-adrenergic agonist activity. This dual mechanism of action contributes to its unique pharmacological profile, including its vasodilatory effects. The signaling pathways influenced by Celiprolol are crucial for its therapeutic effects.

### Endothelial Nitric Oxide Synthase (eNOS) Activation

A key pathway modulated by Celiprolol involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.

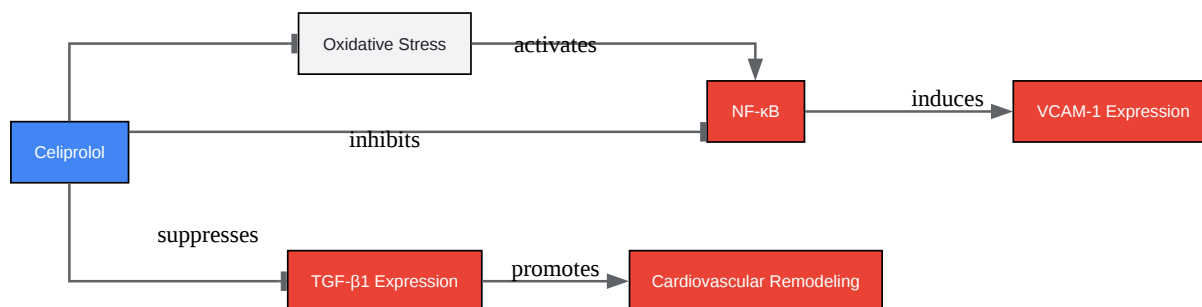


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Caption: Celiprolol activates eNOS via the PI3K/Akt signaling pathway.

### Inhibition of Pro-inflammatory and Pro-fibrotic Pathways

Celiprolol has also been shown to exert cardioprotective effects by inhibiting pathways involved in inflammation and fibrosis. This includes the suppression of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression through the inhibition of the NF- $\kappa$ B signaling pathway.



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Caption: Celiprolol inhibits NF-κB and TGF-β1 pathways to reduce inflammation and remodeling.

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## References

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)